molecular formula C9H12N4O2 B15103588 6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B15103588
M. Wt: 208.22 g/mol
InChI Key: SGNOWMVAGNESHR-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethyl-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by hydrolysis and cyclization to form the desired compound . Another approach includes the use of microwave-mediated, catalyst-free synthesis, which has been shown to yield high purity products efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_4O with a molecular weight of approximately 220.23 g/mol. The compound features a triazole ring fused with a pyrimidine moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines. In vitro assays revealed an IC50 value of approximately 0.46 µM against MCF-7 (breast cancer) cells and 0.39 µM against A549 (lung cancer) cells .
Cell Line IC50 (µM) Reference
MCF-70.46
A5490.39

The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways:

  • CDK Inhibition : The compound has shown promising results as a cyclin-dependent kinase (CDK) inhibitor. This inhibition is crucial for halting the cell cycle in cancer cells, thus preventing their proliferation .

Antiviral Activity

Emerging research suggests that the compound may also possess antiviral properties:

  • Inhibition of Viral Replication : Studies indicate that derivatives related to this compound can inhibit the replication of viruses such as the respiratory syncytial virus (RSV), with EC50 values in the micromolar range .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Efficacy : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics .
  • Antiviral Screening : Another study assessed the antiviral efficacy of related compounds against HCV and found that certain modifications enhanced their activity significantly compared to existing antiviral agents .

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O2/c1-5-7(3-4-14)8(15)13-9(10-5)11-6(2)12-13/h14H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

SGNOWMVAGNESHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CCO

Origin of Product

United States

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